Ethane-1,2-diol;heptadecanoic acid, universally commercialized and recognized under CAS 9005-08-7 as Poly(ethylene glycol) distearate (PEG distearate), is a non-ionic diester synthesized from polyethylene glycol and stearic acid. In industrial and pharmaceutical procurement, it is primarily sourced as a high-performance rheology modifier, emulsifier, and lipid-matrix former [1]. Depending on the molecular weight of the PEG chain (e.g., PEG-150, PEG-6000, PEG-400), its physical state ranges from a dispersible liquid to a waxy solid. Its dual lipophilic stearate tails combined with a hydrophilic PEG core provide distinct cross-linking micellar behavior in aqueous surfactant systems, making it a critical structural ingredient for sulfate-free cleansers, solid lipid nanoparticles (SLNs), and advanced latent-heat phase change materials (PCMs) [2].
Substituting PEG distearate with its closest structural analog, PEG monostearate, fundamentally alters the physical chemistry of the target system. Because the distearate possesses two lipophilic tails, it acts as a micellar cross-linker in surfactant networks, building significant zero-shear viscosity and yield stress that a monoester cannot replicate [1]. Furthermore, the diester configuration significantly lowers the Hydrophilic-Lipophilic Balance (HLB) compared to the monoester, shifting its behavior from an O/W solubilizer to a robust W/O emulsifier and lipid thickener. Attempting to replace PEG distearate with generic inorganic electrolytes (like NaCl) for viscosity building often fails in modern sulfate-free or mild surfactant systems, leading to emulsion instability, loss of particle suspension capabilities, and compromised thermal stability [2].
In mild surfactant systems (e.g., cocamidopropyl betaine/amino acid surfactant blends), PEG-150 distearate acts as a polymeric associative thickener. Quantitative rheological comparisons show that adding 2.0-3.0% w/w PEG-150 distearate achieves stable viscosities of 4,000–6,000 cps with a distinct yield stress capable of suspending particles [1]. In contrast, the baseline comparator, NaCl (1.5-2.0% w/w), often fails to build sufficient zero-shear viscosity in sulfate-free systems and provides a purely Newtonian flow that cannot suspend insoluble actives or optical modifiers [2].
| Evidence Dimension | Viscosity and yield stress in mild surfactant bases |
| Target Compound Data | 4,000-6,000 cps (at 2-3% w/w) with high particle-suspension yield stress |
| Comparator Or Baseline | NaCl (1.5-2.0% w/w) |
| Quantified Difference | >3,000 cps difference in sulfate-free systems; transition from Newtonian to non-Newtonian yield-stress flow |
| Conditions | Aqueous surfactant formulation (e.g., 10% CAPB) at 25°C |
Justifies the higher procurement cost of PEG distearate over bulk salt for formulators needing stable, particle-suspending viscosity in premium sulfate-free products.
The degree of esterification strictly dictates the emulsification profile of PEG stearates. For a standard mid-weight polymer like PEG 400, the distearate (CAS 9005-08-7) exhibits an HLB value of approximately 8.0 to 9.0 [1]. The direct comparator, PEG 400 monostearate (CAS 9004-99-3), has an HLB of approximately 11.5 to 12.0. This quantitative shift means the distearate is highly effective at stabilizing water-in-oil (W/O) emulsions and dispersing lipid phases, whereas the monostearate functions primarily as an oil-in-water (O/W) solubilizer.
| Evidence Dimension | Hydrophilic-Lipophilic Balance (HLB) |
| Target Compound Data | HLB ~8.0 - 9.0 (for PEG 400 distearate) |
| Comparator Or Baseline | HLB ~11.5 - 12.0 (for PEG 400 monostearate) |
| Quantified Difference | ~3.0 - 4.0 point reduction in HLB |
| Conditions | Standard calculated/empirical HLB indexing for non-ionic surfactants |
Prevents critical formulation failures by ensuring buyers select the diester when a lower-HLB, lipid-stabilizing emulsifier is required.
When utilized as a polymeric phase change material (PCM), PEG distearate (synthesized with PEG 6000) demonstrates significantly higher thermal stability and phase transition properties compared to pure PEG. Studies show PEG-6000 distearate achieves melting temperatures of 34.8–52.9°C with latent heat storage capacities of 121.5–145.1 J/g [1]. Unlike the pure PEG baseline, which is prone to sublimation and leakage during heating cycles, nanoencapsulated PEG distearate retains 100% of its heat storage capacity and >98% retention after 50 continuous heating/cooling cycles.
| Evidence Dimension | Latent heat storage capacity and cyclic retention |
| Target Compound Data | 121.5–145.1 J/g with >98% retention over 50 cycles |
| Comparator Or Baseline | Pure PEG 6000 (prone to sublimation/leakage) |
| Quantified Difference | Near-total elimination of sublimation losses with equivalent or tunable high latent heat capacity |
| Conditions | Miniemulsion-assisted sol-gel nanoencapsulation, 50 heating/cooling cycles |
Validates the procurement of the distearate derivative for advanced thermal energy storage applications where material leakage and degradation are unacceptable.
In pharmaceutical nanocarrier design, incorporating PEG distearate (PEG-DS) into lipid matrices induces a structural transformation from standard unilamellar vesicles to stable multilamellar vesicles [1]. This structural shift significantly enhances the loading capacity for hydrophilic active pharmaceutical ingredients (APIs). Quantitative evaluations reveal that true small unilamellar vesicle (SUV) dispersions modified with PEG-DS can achieve encapsulation efficiencies exceeding 45% at lipid contents of 600 mg/g, vastly outperforming baseline unmodified phospholipid vesicles which typically suffer from rapid API leakage and lower core-volume ratios.
| Evidence Dimension | Hydrophilic API encapsulation efficiency |
| Target Compound Data | >45% encapsulation efficiency |
| Comparator Or Baseline | Unmodified phospholipid unilamellar vesicles (typically <20-30% for highly water-soluble APIs) |
| Quantified Difference | >15-25% absolute increase in encapsulation efficiency |
| Conditions | High lipid content (600 mg/g) multilamellar vesicle dispersions |
Crucial for pharmaceutical buyers optimizing lipid nanoparticle (LNP) formulations to maximize the payload-to-lipid ratio for expensive hydrophilic drugs.
Ideal for premium personal care and industrial cleansing formulations where traditional salt-thickening fails. The distearate's micellar cross-linking provides a stable, high-yield-stress network capable of suspending insoluble actives [1].
The compound is a highly effective lipid matrix component for pharmaceutical formulations requiring high encapsulation efficiencies of hydrophilic APIs, utilizing its ability to form stable multilamellar structures [2].
Selected for manufacturing advanced phase change materials (PCMs). Its tunable melting point and high latent heat capacity (up to 145 J/g), combined with resistance to sublimation, make it more stable than pure PEG for microencapsulated thermal management systems [3].
Procured for water-in-oil (W/O) emulsions and as an opacifying/pearlizing agent, where its dual-stearate lipophilic tails provide enhanced lipid dispersion and crystalline visual effects compared to monoester alternatives [1].